molecular formula C25H25Cl2N7O B1677804 Otenabant CAS No. 686344-29-6

Otenabant

Cat. No.: B1677804
CAS No.: 686344-29-6
M. Wt: 510.4 g/mol
InChI Key: UNAZAADNBYXMIV-UHFFFAOYSA-N
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Description

Otenabant, also known as CP-945,598, is a potent and highly selective cannabinoid receptor CB1 antagonist. It was developed by Pfizer for the treatment of obesity. its development was discontinued due to adverse effects observed in clinical trials of similar compounds .

Safety and Hazards

Otenabant should be handled with care as it is intended for laboratory research purposes only . It should be avoided from inhalation and contact with skin, eyes, and clothing . In case of accidental exposure, appropriate first aid measures should be taken .

Biochemical Analysis

Preparation Methods

Otenabant can be synthesized through a series of chemical reactions involving the formation of purine and piperidine derivatives. The synthetic route typically involves the reaction of 2-chlorophenyl and 4-chlorophenyl derivatives with purine and piperidine intermediates under controlled conditions . Industrial production methods would likely involve optimization of these reactions for large-scale synthesis, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Otenabant undergoes various chemical reactions, including:

Comparison with Similar Compounds

Otenabant is similar to other CB1 antagonists such as rimonabant, taranabant, and surinabant. it is distinguished by its high selectivity and potency. Unlike some of its counterparts, this compound was discontinued due to regulatory concerns rather than adverse effects observed in clinical trials .

Similar Compounds

Properties

IUPAC Name

1-[8-(2-chlorophenyl)-9-(4-chlorophenyl)purin-6-yl]-4-(ethylamino)piperidine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25Cl2N7O/c1-2-31-25(24(28)35)11-13-33(14-12-25)22-20-23(30-15-29-22)34(17-9-7-16(26)8-10-17)21(32-20)18-5-3-4-6-19(18)27/h3-10,15,31H,2,11-14H2,1H3,(H2,28,35)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNAZAADNBYXMIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1(CCN(CC1)C2=NC=NC3=C2N=C(N3C4=CC=C(C=C4)Cl)C5=CC=CC=C5Cl)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25Cl2N7O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20988316
Record name 1-[8-(2-Chlorophenyl)-9-(4-chlorophenyl)-9H-purin-6-yl]-4-(ethylamino)-4-piperidinecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20988316
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

510.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Pre-clinical and clinical trial data suggest that CB-1 antagonists may have favorable effects on glucose metabolism in patients with type 2 diabetes and may also be an effective therapy for the treatment of obesity.
Record name Otenabant
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11745
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

686344-29-6
Record name 1-[8-(2-Chlorophenyl)-9-(4-chlorophenyl)-9H-purin-6-yl]-4-(ethylamino)-4-piperidinecarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=686344-29-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Otenabant [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0686344296
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Otenabant
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11745
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 1-[8-(2-Chlorophenyl)-9-(4-chlorophenyl)-9H-purin-6-yl]-4-(ethylamino)-4-piperidinecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20988316
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name OTENABANT
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J8211Y53EF
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

To a pale orange solution of 6-chloro-9-(4-chlorophenyl)-8-(2-chlorophenyl)-9H-purine I-(4A-7)c (1.00 g, 2.66 mmol) in acetone (13 ml) at room temperature was added triethylamine (410 μl, 2.94 mmol). A solution of 4-ethylamino-piperidine-4-carboxylic acid amide I-(7A-80)f in water (1.5 ml) was then added to give a clear yellow reaction solution. After stirring at room temperature for 3 days the cloudy white reaction mixture was diluted with water (11 ml). After stirring 1 hour at room temperature followed by 1 hour at 0° C., the precipitate was collected on a sintered glass funnel and rinsed with cold 1:1, acetone: H2O. The solid was dried, in vacuo, to give title compound 20A-1 as a colorless solid (1.22 g, 90%): +ESI MS (M+1) 510.2; 1H NMR (400 MHz, CD3OD) δ 8.19 (s, 1H), 7.57 (d, J=7.0 Hz,1H), 7.45–7.35 (m, 5H), 7.26 (d, J=8.7 Hz, 2H), 4.54 (br s, 2H), 4.24 (br s, 2H), 2.51 (q, J=7.0 Hz, 2H), 2.12–2.06 (m, 2H), 1.76–1.72 (m, 2H) 1.10 (t, J=7.0 Hz, 3H).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
410 μL
Type
reactant
Reaction Step One
Quantity
13 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
1.5 mL
Type
solvent
Reaction Step Two
Name
Quantity
11 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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